(S)-2-Amino-4,4,4-trifluoro-butyric acid ethyl ester hydrochloride (S)-2-Amino-4,4,4-trifluoro-butyric acid ethyl ester hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13756659
InChI: InChI=1S/C6H10F3NO2.ClH/c1-2-12-5(11)4(10)3-6(7,8)9;/h4H,2-3,10H2,1H3;1H/t4-;/m0./s1
SMILES: CCOC(=O)C(CC(F)(F)F)N.Cl
Molecular Formula: C6H11ClF3NO2
Molecular Weight: 221.60 g/mol

(S)-2-Amino-4,4,4-trifluoro-butyric acid ethyl ester hydrochloride

CAS No.:

Cat. No.: VC13756659

Molecular Formula: C6H11ClF3NO2

Molecular Weight: 221.60 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-4,4,4-trifluoro-butyric acid ethyl ester hydrochloride -

Specification

Molecular Formula C6H11ClF3NO2
Molecular Weight 221.60 g/mol
IUPAC Name ethyl (2S)-2-amino-4,4,4-trifluorobutanoate;hydrochloride
Standard InChI InChI=1S/C6H10F3NO2.ClH/c1-2-12-5(11)4(10)3-6(7,8)9;/h4H,2-3,10H2,1H3;1H/t4-;/m0./s1
Standard InChI Key NSWWEXCIWCDUEY-WCCKRBBISA-N
Isomeric SMILES CCOC(=O)[C@H](CC(F)(F)F)N.Cl
SMILES CCOC(=O)C(CC(F)(F)F)N.Cl
Canonical SMILES CCOC(=O)C(CC(F)(F)F)N.Cl

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Characteristics

The compound’s IUPAC name, ethyl (2S)-2-amino-4,4,4-trifluorobutanoate hydrochloride, reflects its stereochemistry at the C2 position and the presence of a trifluoromethyl (-CF3_3) group at the C4 position . The (S)-configuration is critical for its chiral properties, which influence its interactions in biological systems and self-assembly processes . Key identifiers include:

PropertyValueSource
Molecular FormulaC6H11ClF3NO2\text{C}_6\text{H}_{11}\text{ClF}_3\text{NO}_2
Molecular Weight221.60 g/mol
InChIKeyNSWWEXCIWCDUEY-WCCKRBBISA-N
SMILESCCOC(=O)C@HN.Cl

The hydrochloride salt enhances solubility in polar solvents, making it suitable for reactions in aqueous or alcoholic media.

Spectroscopic and Computational Data

Nuclear Magnetic Resonance (NMR):

  • 1^1H NMR (CDCl3_3): Signals at δ 1.29 (t, 3H, ethyl CH3_3), 4.16 (q, 2H, ethyl CH2_2), and 4.49 (d, 2H, NH2_2) confirm the ethyl ester and amine groups .

  • 19^{19}F NMR: A singlet at δ -67.6 ppm corresponds to the -CF3_3 group .

Infrared (IR) Spectroscopy:
Strong absorption bands at 1675 cm1^{-1} (C=O stretch) and 1635 cm1^{-1} (C=N stretch) indicate the presence of ester and amine functionalities .

Synthesis and Optimization

Key Synthetic Routes

The compound is synthesized via a multi-step protocol involving:

  • Condensation of (S)-Phenylglycinol and Ethyl 4,4,4-Trifluoroacetoacetate:

    • Refluxing (S)-phenylglycinol with ethyl 4,4,4-trifluoroacetoacetate in chloroform yields an oxazolidine intermediate .

    • Reaction Conditions: 24 h reflux under nitrogen, followed by Na2_2CO3_3 workup and distillation .

  • Hydrochloride Salt Formation:

    • The free base is treated with HCl gas in diethyl ether to precipitate the hydrochloride salt.

Physicochemical Properties

Thermal Stability and Solubility

PropertyValueSource
Melting Point65–68°C (dec.)
Boiling Point185.2°C at 760 mmHg
Density1.432 g/cm3^3
SolubilitySoluble in DMSO, MeOH

The trifluoromethyl group enhances lipophilicity (logP=1.85\log P = 1.85), favoring membrane permeability in biological systems .

Applications in Research

Pharmaceutical Intermediate

As a β-amino acid derivative, the compound serves as a building block for peptidomimetics. The -CF3_3 group improves metabolic stability and binding affinity to hydrophobic protein pockets .

Low-Molecular-Weight Organogelators (LMWOs)

In materials science, chiral β-amino acids like this compound form helical supramolecular structures that gelate organic solvents. These gels have applications in drug delivery and nanotechnology .

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